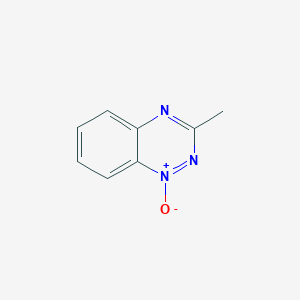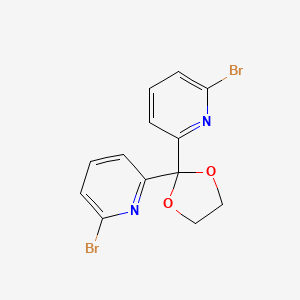![molecular formula C9H12ClN3O B14653563 N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea CAS No. 42471-23-8](/img/structure/B14653563.png)
N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N’-[(pyridin-3-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chloroethyl and pyridinyl groups in its structure suggests potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[(pyridin-3-yl)methyl]urea typically involves the reaction of 2-chloroethylamine with pyridin-3-ylmethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-[(pyridin-3-yl)methyl]urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The urea bond can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized products such as N-oxides.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its reactivity and ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[(pyridin-3-yl)methyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The pyridinyl group may enhance the compound’s ability to bind to specific receptors or enzymes, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Similar structure but with a phenyl group instead of a pyridinyl group.
N-(2-Chloroethyl)-N’-methylurea: Similar structure but with a methyl group instead of a pyridinyl group.
N-(2-Chloroethyl)-N’-benzylurea: Similar structure but with a benzyl group instead of a pyridinyl group.
Uniqueness
N-(2-Chloroethyl)-N’-[(pyridin-3-yl)methyl]urea is unique due to the presence of the pyridinyl group, which can enhance its reactivity and potential biological activity compared to other similar compounds. The combination of chloroethyl and pyridinyl groups provides a versatile scaffold for further chemical modifications and applications.
Properties
CAS No. |
42471-23-8 |
|---|---|
Molecular Formula |
C9H12ClN3O |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C9H12ClN3O/c10-3-5-12-9(14)13-7-8-2-1-4-11-6-8/h1-2,4,6H,3,5,7H2,(H2,12,13,14) |
InChI Key |
QBZZSXFGUCTXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
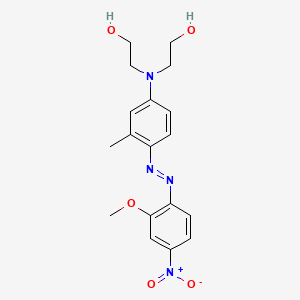
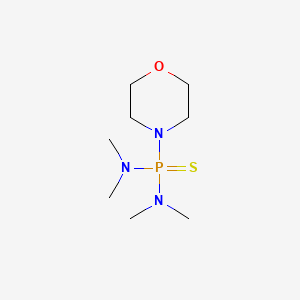
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
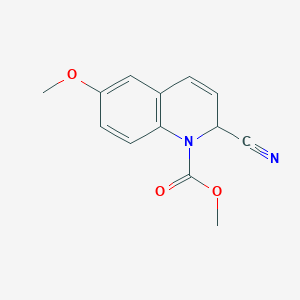
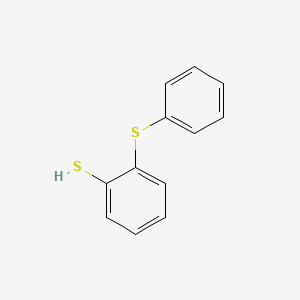
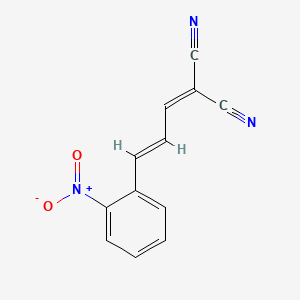
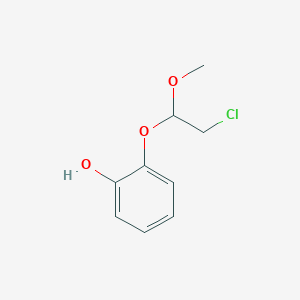
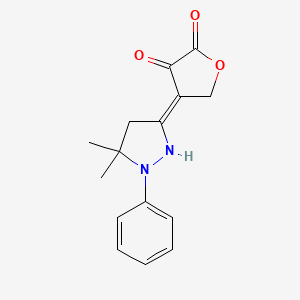
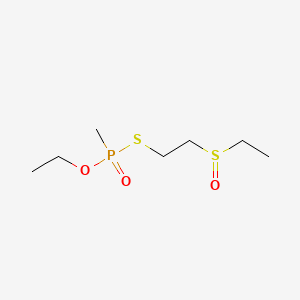
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)

